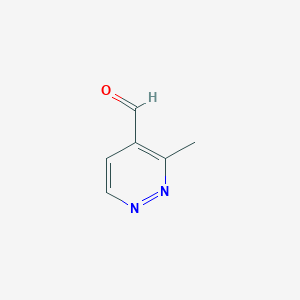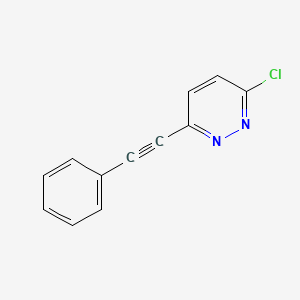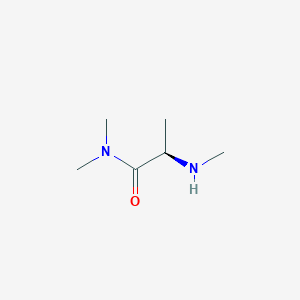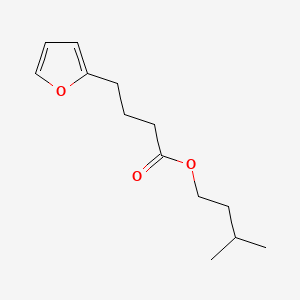
Manganese fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese fluoride is a chemical compound composed of manganese and fluoride ions. It is typically found in the form of manganese(II) fluoride (MnF₂), which is a light pink solid. This coloration is characteristic of manganese(II) compounds. This compound is known for its interesting magnetic properties and its use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese fluoride can be synthesized through several methods:
-
Reaction with Hydrofluoric Acid: : Manganese(II) fluoride can be prepared by treating manganese or manganese(II) compounds with hydrofluoric acid. The reaction is as follows: [ \text{MnCO}_3 + 2 \text{HF} \rightarrow \text{MnF}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
-
Reaction with Ammonium Fluoride: : Another method involves reacting manganese chloride with an excess of ammonium fluoride to form ammonium this compound, which is then heated to produce this compound: [ \text{MnCl}_2 + 2 \text{NH}_4\text{F} \rightarrow \text{NH}_4\text{MnF}_3 \rightarrow \text{MnF}_2 + \text{NH}_3 + \text{HF} ]
-
High-Temperature Reactions: : this compound can also be produced by heating manganese oxides or manganese oxalate with ammonium fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of rhodochrosite leachate and a fluorinating agent. This method addresses issues such as high impurity levels and low yield associated with traditional methods .
Chemical Reactions Analysis
Types of Reactions
Manganese fluoride undergoes various chemical reactions, including:
-
Oxidation: : Manganese(II) fluoride can be oxidized to manganese(III) fluoride (MnF₃) using fluorine gas: [ \text{MnF}_2 + \text{F}_2 \rightarrow \text{MnF}_3 ]
-
Reduction: : Manganese(III) fluoride can be reduced back to manganese(II) fluoride using reducing agents such as hydrogen gas.
-
Substitution: : this compound can react with other halides to form mixed halide compounds. For example, it reacts with sodium fluoride to form sodium manganese hexafluoride: [ 3 \text{NaF} + \text{MnF}_3 \rightarrow \text{Na}_3\text{MnF}_6 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, ammonium fluoride, fluorine gas, and sodium fluoride. Reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include manganese(III) fluoride, sodium manganese hexafluoride, and various mixed halide compounds .
Scientific Research Applications
Manganese fluoride has several scientific research applications:
-
Material Science: : this compound is used as a precursor for lithium-ion battery materials due to its interesting electrochemical properties .
-
Magnetic Materials: : It is an antiferromagnetic material, making it useful in the study of magnetic properties and the development of magnetic devices .
-
Catalysis: : this compound is used as a catalyst in various chemical reactions, including the fluorination of hydrocarbons .
-
Biological Research: : this compound is studied for its potential use in biological systems, particularly in the development of new imaging agents and therapeutic compounds .
Mechanism of Action
The mechanism of action of manganese fluoride involves its interaction with various molecular targets and pathways. In lithium-ion batteries, this compound acts as an electrode material, facilitating the migration of lithium ions and enhancing the battery’s stability and capacity . In catalysis, this compound functions as a fluorination agent, converting hydrocarbons into fluorocarbons through a series of redox reactions .
Comparison with Similar Compounds
Manganese fluoride can be compared with other similar compounds, such as:
-
Iron(II) Fluoride (FeF₂): : Like this compound, iron(II) fluoride is used in battery materials and exhibits interesting magnetic properties. this compound has a higher oxidation state range, making it more versatile in certain applications.
-
Cobalt(II) Fluoride (CoF₂): : Cobalt(II) fluoride is another transition metal fluoride with similar applications in catalysis and material science. This compound is unique in its antiferromagnetic properties, which are not as pronounced in cobalt(II) fluoride.
-
Nickel(II) Fluoride (NiF₂): : Nickel(II) fluoride is used in similar applications as this compound, including battery materials and catalysis. this compound’s ability to form higher oxidation states and mixed halide compounds sets it apart .
Properties
IUPAC Name |
manganese(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.93485 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-64-1 |
Source


|
| Record name | Manganese fluoride (MnF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MANGANESE DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea](/img/structure/B3284023.png)






![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)
